molecular formula C6H13NOS2 B1240997 MeDDC Sulfine

MeDDC Sulfine

Cat. No.: B1240997
M. Wt: 179.3 g/mol
InChI Key: RSPAUUVFJFPEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methyl N,N-diethyldithiocarbamate sulfine (MeDDC sulfine) is an intermediate metabolite of disulfiram (DSF), a drug primarily used to treat chronic alcoholism. This compound is formed during the hepatic and renal metabolism of DSF via sequential enzymatic reactions. DSF is first reduced to diethyldithiocarbamate (DDC), which undergoes methylation to form S-methyl N,N-diethyldithiocarbamate (MeDDC). MeDDC is subsequently oxidized to this compound and further metabolized to S-methyl N,N-diethylthiocarbamate sulfoxide (MeDTC sulfoxide), the proposed active metabolite responsible for DSF’s therapeutic effects .

This compound exhibits unique biochemical properties, including the ability to inhibit P-glycoprotein ATPase activity, which may influence drug efflux and resistance in cancer therapy . Additionally, this compound contributes to DSF’s copper-chelating effects, which inhibit superoxide dismutase (SOD) and enhance oxidative stress in target cells .

Properties

Molecular Formula

C6H13NOS2

Molecular Weight

179.3 g/mol

IUPAC Name

N-ethyl-N-[methylsulfanyl(sulfinyl)methyl]ethanamine

InChI

InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9-3)10-8/h4-5H2,1-3H3

InChI Key

RSPAUUVFJFPEHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S=O)SC

Synonyms

MeDDC sulfine
S-methyl-N,N-diethyldithiocarbamate sulfine

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Formation Pathways

MeDDC sulfine is generated via oxidation of S-methyl N,N-diethyldithiocarbamate (MeDDC), a primary metabolite of disulfiram. Key findings include:

  • Primary Enzymatic Catalysts :

    • Cytochrome P450 (CYP450) : Accounts for ~90% of MeDDC oxidation in human liver microsomes at pH 7.4 .

    • Flavin Monooxygenase 3 (FMO3) : Contributes ~10% to hepatic oxidation but shows higher catalytic efficiency (5.3 ± 0.2 nmol/min/mg) .

    • FMO1 : Dominates renal metabolism, with activity of 210 ± 50 pmol/min/mg in human kidney microsomes .

  • Reaction Mechanism :
    Oxidation occurs at the sulfur center of MeDDC, forming a sulfine group (-S(=O)-). This step is critical for subsequent conversion to the bioactive sulfoxide metabolite .

Kinetic Parameters and Substrate Specificity

Experimental data reveal distinct kinetic behaviors across enzymatic systems:

Parameter Liver Microsomes (CYP450) Recombinant FMO3 Kidney Microsomes (FMO1)
Vmax 3.1 ± 0.2 nmol/min/mg 5.3 ± 0.2 nmol/min/mg 0.21 ± 0.05 nmol/min/mg
Km (MeDDC) 15 µM 15 µM 11 µM
pH Optimum 7.4 7.4 7.4
  • Key Observations :

    • FMO3 exhibits 70% higher activity than hepatic CYP450 per unit mass .

    • Renal FMO1 has lower activity but similar substrate affinity .

Inhibition Studies and Competing Pathways

Competing enzymatic pathways and inhibitors modulate this compound production:

  • CYP450 Inhibition :

    • N-Benzylimidazole (NBI) : Reduces hepatic this compound formation by 85–90% .

    • Anti-NADPH Reductase Antibodies : Suppress CYP450 activity completely .

  • FMO Inhibition :

    • Heat Inactivation (45°C) : Decreases renal sulfine production by 75–89% .

    • Methimazole : Reduces FMO1-mediated oxidation by >80% .

  • Cross-Reactivity :
    Methyl p-tolyl sulfide (MTS), a purported FMO probe, is metabolized by both FMO and CYP450, complicating activity assays without inhibitors .

Role in Disulfiram’s Pharmacological Activity

This compound serves as an intermediate in the bioactivation cascade:

  • MeDDC → this compound : Via CYP450/FMO oxidation .

  • This compound → Sulfoxide : Further oxidation yields the ultimate inhibitor of aldehyde dehydrogenase (ALDH) .

  • Tissue-Specific Metabolism :

    • Liver : Major site of sulfine formation due to high CYP450 expression .

    • Kidney : Contributes minimally but demonstrates FMO1’s role in extrahepatic detoxification .

Analytical Methods for Detection

  • HPLC-Mass Spectrometry : Confirms sulfine as the sole major product in microsomal assays .

  • Benzydamine N-Oxidation Assay : Correlates with FMO activity in renal microsomes (r = 0.951) .

Implications for Drug-Drug Interactions

  • CYP450 Inducers/Inhibitors : May alter disulfiram’s efficacy by modulating this compound levels.

  • FMO Polymorphisms : Genetic variants in FMO1/FMO3 could influence interpatient metabolic variability .

This synthesis integrates data from enzymatic assays, inhibition studies, and tissue-specific analyses to elucidate this compound’s chemical reactivity and metabolic significance. Experimental parameters are derived from replicated studies using human liver/kidney microsomes and recombinant enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolic Pathways and Enzyme Specificity

MeDDC sulfine is distinguished from related compounds by its tissue-specific metabolism and enzymatic regulation:

Compound Primary Metabolic Site Key Enzymes Involved Metabolic Pathway Catalytic Efficiency (Km, Vmax)
This compound Kidney, Liver FMO1 (kidney), CYP450 (liver) Oxidation of MeDDC Kidney: FMO1 (Km = 15 µM, Vmax = 7.6 nmol/min/nmol) ; Liver: CYP450 (Vmax = 3.3 nmol/min/mg)
MeDTC sulfoxide Liver CYP450, FMO3 Further oxidation of this compound CYP450-dominated (93% contribution in liver microsomes)
DDC Liver Glucuronyltransferases Glucuronidation, methylation Non-enzymatic degradation (pH-dependent)
  • Enzyme Specificity: In the kidney, this compound formation is primarily mediated by flavin monooxygenase 1 (FMO1), with negligible CYP450 involvement. FMO1 exhibits a Km of 11–15 µM for MeDDC . In contrast, hepatic metabolism of MeDDC is dominated by CYP450 isoforms (e.g., CYP3A4, CYP2B6), contributing ~93% of this compound formation in liver microsomes . FMO3 plays a minor role (10% contribution) .

Structural and Chemical Comparisons

  • Sulfine vs. Sulfoxide :
    • This compound contains a sulfine group (R₂S=O), while MeDTC sulfoxide has a sulfoxide group (R₂S⁺–O⁻). The sulfine’s electrophilic sulfur enhances reactivity with thiol groups in enzymes like SOD .
    • Sulfines are generally less stable than sulfoxides, necessitating rapid conversion to downstream metabolites .

Research Findings and Clinical Relevance

  • Renal vs. Hepatic Metabolism :

    • Renal FMO1 produces this compound at 210 ± 50 pmol/min/mg protein, whereas hepatic CYP450 generates it at 3.3 nmol/min/mg . This disparity highlights organ-specific metabolic roles.
    • Inhibition of FMO1 in renal microsomes reduces this compound formation by 75–89%, confirming its dominance in the kidney .
  • Pharmacokinetic Variability :

    • Plasma MeDDC levels correlate with DSF’s efficacy in prostate cancer trials, though detectable concentrations are rare (<10% of patients) .

Data Tables

Table 1. Enzymatic Contributions to this compound Formation

Tissue Enzyme Contribution (%) Km (µM) Vmax
Kidney FMO1 75–89 15 7.6 nmol/min/nmol
Liver CYP450 93 N/A 3.3 nmol/min/mg
Liver FMO3 10 N/A 1.1 nmol/min/mg

Table 2. Bioactivity Comparison

Compound ALDH Inhibition P-gp ATPase Inhibition SOD Inhibition
This compound Moderate Yes (IC50 = 2.5 µM) Indirect via Cu²⁺ chelation
MeDTC sulfoxide Strong No Yes
DDC Weak No No

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.